NBD-C12-HPC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

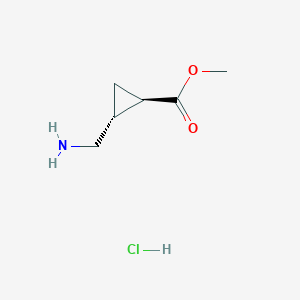

NBD-C12-HPC, also known as 2-(12-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine, is a green-fluorescent analog of dodecanoyl glycerophosphocholine . It is used for investigations of lipid trafficking in live cells . Techniques such as direct microscopy, fluorescence resonance energy transfer (FRET), and fluorescence recovery after photobleaching (FRAP) have all been used with this compound for cell membrane experiments .

Molecular Structure Analysis

This compound is a green-fluorescent analog of dodecanoyl glycerophosphocholine . The fluorophores in these probes tend to remain buried in the hydrophobic interior of lipid bilayer membranes . This location makes them sensitive to membrane properties such as lipid fluidity, lateral domain formation, and structural perturbation by proteins, drugs, and other additives .科学的研究の応用

蛍光脂肪酸アナログ

NBD-C12-HPCは、蛍光脂肪酸アナログの1つです {svg_1}。これらのアナログは、脂肪酸鎖内に、またはより一般的にはカルボキシレート部分から最も遠い末端(オメガ)炭素原子に蛍光団が結合しています {svg_2}。蛍光脂肪酸アナログは、膜やリポソームの直接プローブとして使用される場合もありますが、最も一般的な用途は蛍光リン脂質の合成と生細胞による代謝的取り込みです {svg_3}.

蛍光リン脂質の合成

This compoundは、蛍光リン脂質の合成に使用されます {svg_4}。これらのリン脂質は、脂質代謝やシグナル伝達の研究など、さまざまな研究用途に使用されます {svg_5}.

生細胞による代謝的取り込み

This compoundは、生細胞による代謝的取り込みに使用されます {svg_6}。これにより、研究者は細胞内の脂質の移動と分布を追跡することができ、細胞プロセスに関する貴重な洞察を提供します {svg_7}.

膜とリポソームのプローブ

This compoundは、膜とリポソームの直接プローブとして使用されます {svg_8}。その蛍光特性により、研究者はこれらの構造を詳細に視覚化して研究することができます {svg_9}.

作用機序

Target of Action

NBD-C12-HPC, also known as 2-(12-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine, is a green-fluorescent analog of dodecanoyl glycerophosphocholine . It is primarily used for investigations of lipid trafficking in live cells . The primary targets of this compound are the lipid bilayer membranes of cells .

Mode of Action

this compound interacts with its targets by integrating into the lipid bilayer membranes of cells . The fluorophores in these probes tend to remain buried in the hydrophobic interior of lipid bilayer membranes . In this location, they are sensitive to membrane properties such as lipid fluidity, lateral domain formation, and structural perturbation by proteins, drugs, and other additives .

Biochemical Pathways

this compound is involved in the biochemical pathway of lipid trafficking . It helps in understanding the dynamics of membrane penetration in phosphatidylcholine, providing insights into lipid bilayer structure and behavior. The compound’s interaction with lipid bilayer membranes can affect the lipid fluidity and lateral domain formation, which are crucial for the proper functioning of cells .

Pharmacokinetics

It is known that the compound’s environmental sensitivity can be exploited to probe the ligand-binding sites of fatty acid and sterol carrier proteins . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the lipid bilayer membranes of cells . The compound’s interaction with these membranes can lead to changes in lipid fluidity and lateral domain formation . These changes can affect various cellular processes, including lipid trafficking .

Action Environment

The action of this compound is influenced by the environment within the lipid bilayer membranes of cells . The compound’s fluorescence emission is variable and environmentally dependent . This suggests that factors such as the lipid composition of the membrane, the presence of proteins, drugs, and other additives, and the overall cellular environment can influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

NBD-C12-HPC plays a significant role in biochemical reactions, particularly in the context of lipid trafficking in live cells . The fluorophores in this compound tend to remain buried in the hydrophobic interior of lipid bilayer membranes . This location makes them sensitive to membrane properties such as lipid fluidity, lateral domain formation, and structural perturbation by proteins, drugs, and other additives .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It helps in understanding the dynamics of membrane penetration in phosphatidylcholine, providing insights into lipid bilayer structure and behavior. Techniques such as direct microscopy, fluorescence resonance energy transfer (FRET), and fluorescence recovery after photobleaching (FRAP) have all been used with this compound for cell membrane experiments .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the lipid bilayer of cell membranes. The fluorophores in this compound tend to remain buried in the hydrophobic interior of lipid bilayer membranes . This location makes them sensitive to membrane properties such as lipid fluidity, lateral domain formation, and structural perturbation by proteins, drugs, and other additives .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound treatment exhibited significant time-dependent inhibition in certain experiments . This suggests that the compound’s effects can vary based on the duration of exposure.

Metabolic Pathways

This compound is involved in the metabolic pathways related to lipid trafficking in live cells . It helps in understanding the dynamics of membrane penetration in phosphatidylcholine, providing insights into lipid bilayer structure and behavior.

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in lipid trafficking . It is known to interact with the lipid bilayer of cell membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the lipid bilayer of cell membranes . The fluorophores in this compound tend to remain buried in the hydrophobic interior of lipid bilayer membranes .

特性

| { "Design of the Synthesis Pathway": "The synthesis of NBD-C12-HPC can be achieved through a multi-step reaction process.", "Starting Materials": [ "NBD-Cl", "1-dodecanol", "triethylamine", "acetic anhydride", "pyridine", "hexane", "dichloromethane", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: NBD-Cl is reacted with 1-dodecanol in the presence of triethylamine to form NBD-C12-OH.", "Step 2: NBD-C12-OH is then reacted with acetic anhydride and pyridine to form NBD-C12-OAc.", "Step 3: NBD-C12-OAc is then reacted with hexane and dichloromethane to form NBD-C12-HPC.", "Step 4: The resulting NBD-C12-HPC is purified through a series of washing steps with sodium bicarbonate, sodium chloride, and water." ] } | |

CAS番号 |

105539-26-2 |

分子式 |

C42H74N5O11P |

分子量 |

856.05 |

製品の起源 |

United States |

Q1: What is the purpose of using NBD-C12-HPC in the study of magnetic liposomes?

A: this compound is a fluorescently labeled lipid utilized as a tool to investigate the structure and interactions of magnetic liposomes. [, ] In these studies, it primarily serves as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments. This technique allows researchers to study the proximity and interaction of molecules by measuring the energy transfer between a donor and acceptor fluorophore.

Q2: How was this compound utilized to confirm the structure of dry magnetic liposomes (DMLs)?

A: The research describes a novel method for synthesizing DMLs, aiming to encapsulate magnetic nanoparticles within two lipid layers. [] To confirm this double-layered structure, this compound was incorporated into the outer lipid layer, while Rhodamine B DOPE, an acceptor fluorophore, was embedded in the inner layer. [] By observing FRET between this compound (donor) and Rhodamine B DOPE (acceptor), researchers could estimate the distance between the two lipid layers, confirming the intended DML structure. An average distance of 3 nm was determined, supporting the successful formation of the double lipid layer surrounding the nanoparticles. []

Q3: How was this compound used to study the interaction between magnetic liposomes and biological membranes?

A: To study the interaction between magnetic liposomes (both aqueous and dry) and biological membranes, giant unilamellar vesicles (GUVs) were used as model membranes. [] this compound, incorporated into the liposome structure, acted as the donor fluorophore. Nile Red, a hydrophobic dye present within the GUVs, served as the acceptor fluorophore. [] The occurrence of FRET between this compound and Nile Red confirmed membrane fusion between the magnetic liposomes and the GUVs. [] This finding is significant because it demonstrates the potential of these magnetic liposome systems to deliver therapeutic agents directly into target cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。